molecular formula C20H19N5O2S B2535815 N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide CAS No. 1358707-61-5

N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide

Cat. No.: B2535815
CAS No.: 1358707-61-5
M. Wt: 393.47
InChI Key: AKDJJIFTVALJOC-UHFFFAOYSA-N
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Description

This compound (abbreviated here as Compound A for clarity) is a heterocyclic acetamide derivative featuring a 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl group to an N-(2-ethoxyphenyl)acetamide moiety. Its molecular formula is C₂₅H₂₁N₅O₂S, with a molecular weight of 453.52 g/mol (based on analogous structures in ).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-3-27-17-11-7-5-9-15(17)21-18(26)12-28-20-19-24-23-13(2)25(19)16-10-6-4-8-14(16)22-20/h4-11H,3,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDJJIFTVALJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Quinoxaline Core : The quinoxaline moiety is synthesized through a condensation reaction between appropriate anilines and 1,2-diketones.
  • Thiation : The introduction of a sulfanyl group is achieved via nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the desired acetamide derivative.

Anticancer Activity

Several studies have indicated that compounds related to quinoxaline derivatives exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A series of quinoxaline derivatives demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds showed IC50 values in the low micromolar range (e.g., 1.9 µg/mL for HCT-116) .
CompoundCell LineIC50 (µg/mL)
Quinoxaline Derivative AMCF-72.3
Quinoxaline Derivative BHCT-1161.9
Doxorubicin (reference)MCF-73.23

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of related compounds. In one study, derivatives were screened using the maximal electroshock (MES) model and showed promising results:

  • Activity Assessment : Compounds were evaluated for their ability to inhibit seizures in animal models. Some derivatives exhibited significant activity in the MES model with moderate binding affinity to voltage-sensitive sodium channels .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications on the quinoxaline core significantly influence biological activity:

  • Substituent Effects : The presence and position of substituents on the phenyl ring and quinoxaline core affect both potency and selectivity against different cancer cell lines.

Key Findings from SAR Studies

Substituent PositionEffect on Activity
2-position on phenylIncreased cytotoxicity
4-position on quinoxalineEnhanced selectivity for cancer cells

Case Study 1: Anticancer Efficacy

A recent study focused on a series of quinoxaline derivatives, including this compound. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Case Study 2: Neurological Applications

Another investigation assessed the potential use of similar compounds as anticonvulsants. The study concluded that certain derivatives could effectively reduce seizure frequency in animal models without significant neurotoxicity.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Triazoloquinoxaline vs. Triazoloquinoline:

  • Compound A contains a triazoloquinoxaline core, whereas analogs like CM935104 () feature a triazoloquinoline system.
  • Bis-triazoloquinoxaline derivatives () exhibit enhanced Topoisomerase II (TopoII) inhibition and cytotoxicity (IC₅₀ values <10 µM in Caco-2 cells) due to dual triazolo groups. However, Compound A’s single triazolo group may reduce off-target effects while retaining moderate activity .

Substituent Variations

Acetamide Side Chain :

  • Compound A’s 2-ethoxyphenyl group contrasts with N-(4-acetylphenyl)-2-[(1-phenyltriazoloquinoxalin-4-yl)sulfanyl]acetamide (), which has a polar acetylphenyl substituent. The ethoxy group improves metabolic stability compared to acetyl, which may undergo hydrolysis .
  • N-(2-methoxyphenyl) analogs (, Compounds 17–18) show reduced lipophilicity (logP ~2.5 vs. ~3.0 for Compound A ), impacting bioavailability .

Sulfanyl-Linked Groups :

Data Tables

Table 1: Structural and Molecular Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
Compound A Triazoloquinoxaline 1-methyl, 2-ethoxyphenyl 453.52 Hypothesized TopoII inhibition
CM935104 () Triazoloquinoline 5-methyl 481.62 Unreported
Bis-triazoloquinoxaline () Bis-triazoloquinoxaline 4-fluorophenyl ~550 TopoII inhibition, IC₅₀ <10 µM
F989-0716 () Triazoloquinoxaline 1-phenyl, 4-acetylphenyl 453.52 Anticancer screening candidate

Table 2: Physicochemical Properties

Compound logP (Predicted) Water Solubility (mg/mL) Synthetic Yield (%)
Compound A ~3.0 <0.1 50–60
N-(2-methoxyphenyl) analog () ~2.5 0.5 50–59
Bis-triazoloquinoxaline () ~4.2 <0.01 30–40

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